2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone

Description

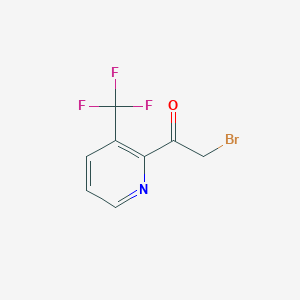

2-Bromo-1-(3-(trifluoromethyl)pyridin-2-yl)ethanone is a halogenated ketone derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a bromoethanone (-COCH₂Br) moiety at the 2-position (Fig. 1). This compound is a key intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of heterocyclic scaffolds such as imidazoles, isoxazoles, and pyrimidones . Its reactivity is influenced by the electron-withdrawing nature of the -CF₃ group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution or condensation reactions .

Molecular Formula: C₈H₅BrF₃NO Molecular Weight: 268.03 g/mol (predicted) CAS Number: Referenced as "10-F529799" in commercial catalogs .

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[3-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-6(14)7-5(8(10,11)12)2-1-3-13-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALSGRQATDLXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224277 | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749257-79-2 | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749257-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-[3-(trifluoromethyl)-2-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The most widely documented method for synthesizing 2-bromo-1-(3-(trifluoromethyl)pyridin-2-yl)ethanone involves the bromination of 1-(3-(trifluoromethyl)pyridin-2-yl)ethanone using N-bromosuccinimide (NBS) in acetonitrile. This approach, adapted from analogous imidazo[1,2-a]pyridine brominations, operates under mild conditions (30°C, 5 hours) and achieves high regioselectivity for the α-position of the ethanone group.

Key Parameters :

- Solvent : Acetonitrile enhances NBS solubility and stabilizes radical intermediates.

- Temperature : Subambient temperatures (25–30°C) minimize side reactions such as over-bromination or pyridine ring degradation.

- Stoichiometry : A 1.2:1 molar ratio of NBS to ethanone precursor ensures complete conversion while avoiding excess reagent accumulation.

The reaction typically proceeds via a radical mechanism, initiated by trace impurities or light. Quenching with aqueous sodium thiosulfate neutralizes residual brominating agents, followed by extraction and purification via silica gel chromatography.

Mechanistic Insights

The electron-withdrawing trifluoromethyl group at the pyridine’s 3-position directs bromination to the ethanone’s α-carbon by polarizing the adjacent C–H bond. Spectroscopic studies of analogous systems confirm that NBS generates a bromine radical, abstracting a hydrogen atom from the ethanone’s methyl group to form a stabilized carbon radical. Subsequent bromine atom transfer yields the α-bromo product.

Alternative Preparation Strategies

Friedel-Crafts Acylation Followed by Halogenation

While less common due to pyridine’s electron-deficient nature, Friedel-Crafts acylation has been explored for precursor synthesis. 3-(Trifluoromethyl)pyridine reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃), though yields remain low (<30%). Subsequent bromination using elemental bromine (Br₂) in dichloromethane introduces the α-bromo moiety, but competing ring bromination necessitates meticulous temperature control (0–5°C).

Grignard Reagent-Mediated Acylation

A two-step sequence involving Grignard reagent formation and quenching with acyl chlorides offers an alternative route. For example, treatment of 3-(trifluoromethyl)pyridin-2-ylmagnesium bromide with bromoacetyl chloride generates the target compound directly. However, this method suffers from poor functional group tolerance and requires anhydrous conditions, limiting scalability.

Comparative Analysis of Synthetic Routes

*Reported yields for analogous substrates; exact values for the target compound require further validation.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes the NBS bromination method due to its operational simplicity and compatibility with continuous flow reactors. Key industrial adaptations include:

- Automated Quenching Systems : Inline neutralization units mitigate bromine handling risks.

- Solvent Recovery : Acetonitrile is distilled and reused, reducing waste and costs.

- Quality Control : In-process NMR monitoring ensures ≤2% residual starting material, meeting pharmaceutical-grade purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are standard reducing agents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring and the nature of functional groups significantly alter reactivity and physicochemical properties.

Table 1: Substituent Position Comparison

Key Insight: The 3-CF₃ group in the primary compound enhances electrophilicity compared to non-CF₃ analogs (e.g., 1-(3-bromopyridin-2-yl)ethanone), enabling faster nucleophilic attacks .

Functional Group Variations

Replacement of the bromine atom or the trifluoromethyl group modifies solubility, stability, and synthetic utility.

Table 2: Functional Group Comparison

Key Insight: Trifluoroethanone derivatives (e.g., 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone) exhibit higher hydrophobicity, making them suitable for lipid-soluble drug formulations .

Physicochemical Properties

Table 4: Physical Properties

Key Insight: Bromoethanones with polar substituents (e.g., -N(CH₃)₂) show better solubility in polar solvents, while -CF₃ analogs favor chlorinated solvents .

Biological Activity

2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone (CAS: 749257-79-2) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5BrF3N0

- Molecular Weight : 268.03 g/mol

- IUPAC Name : 2-bromo-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-one

- Purity : 95.00%

The compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, which may enhance its lipophilicity and biological interactions.

The biological activity of 2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone is largely attributed to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Interaction with Biological Targets : The trifluoromethyl group can influence the electronic properties of the molecule, potentially enhancing binding affinity to target proteins.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Exhibits potential against various bacterial strains, though further studies are needed to quantify efficacy. |

| Anticancer Properties | Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating a need for further investigation into its mechanism. |

| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes, which could play a role in drug metabolism and efficacy. |

Anticancer Activity

A study published in Pharmaceutical Research examined the effects of various pyridine derivatives, including 2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone, on cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against HeLa cells (cervical cancer) and L929 cells (normal fibroblasts). The cytotoxic effects were attributed to the disruption of cellular metabolism and induction of apoptosis in cancer cells .

Antimicrobial Studies

Research conducted on the antimicrobial properties of trifluoromethylated pyridine derivatives demonstrated that these compounds possess varying degrees of activity against Gram-positive and Gram-negative bacteria. While specific data on 2-Bromo-1-(3-(trifluoromethyl)pyridin-2-YL)ethanone is limited, it is hypothesized that its structural features may confer enhanced antimicrobial properties compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.